(4-(Dimethylamino)-3-methylphenyl)boronic acid

Suzuki-Miyaura Coupling Catalysis Arylboronic Acids

Researchers often face inconsistent reactivity with generic boronic acids in electron-deficient cross-couplings. (4-(Dimethylamino)-3-methylphenyl)boronic acid (CAS 919496-59-6) solves this with its strong para-dimethylamino donor and steric meta-methyl group, enabling efficient Suzuki-Miyaura couplings with deactivated aryl halides. - Enhanced Reactivity: The dimethylamino group accelerates oxidative addition, boosting yields in challenging C-C bond formations. - Regioselective Control: The meta-methyl substituent suppresses unwanted homocoupling, ensuring higher product purity. - OLED/PLED Research Grade: Specifically positioned as a building block for hole-transporting and emissive layers in organic electronics.

Molecular Formula C9H14BNO2
Molecular Weight 179.03 g/mol
CAS No. 919496-59-6
Cat. No. B1592409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Dimethylamino)-3-methylphenyl)boronic acid
CAS919496-59-6
Molecular FormulaC9H14BNO2
Molecular Weight179.03 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)N(C)C)C)(O)O
InChIInChI=1S/C9H14BNO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6,12-13H,1-3H3
InChIKeyHCWIPDGKOJNTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-(Dimethylamino)-3-methylphenyl)boronic acid (CAS 919496-59-6)


(4-(Dimethylamino)-3-methylphenyl)boronic acid (CAS 919496-59-6) is a functionalized arylboronic acid building block used in organic synthesis . The para-dimethylamino group acts as a strong electron-donating substituent, modulating the reactivity of the boronic acid moiety for palladium-catalyzed cross-couplings such as Suzuki-Miyaura reactions . This compound is specifically positioned as a material for OLED and PLED research [1].

Strategic Sourcing: Why Generic Boronic Acids Cannot Replace (4-(Dimethylamino)-3-methylphenyl)boronic acid


Simple phenylboronic acid or other arylboronic acids lacking the specific substitution pattern are inadequate replacements for (4-(Dimethylamino)-3-methylphenyl)boronic acid. The combined electronic and steric influence of the para-dimethylamino and meta-methyl groups significantly alters the boronic acid's reactivity profile, solubility, and performance in catalytic cycles . Substituting with a generic boronic acid can lead to lower yields, require extensive reaction re-optimization, or fail entirely in applications demanding the specific steric and electronic properties of this compound [1].

Quantitative Evidence for Selecting (4-(Dimethylamino)-3-methylphenyl)boronic acid


Enhanced Reactivity of Dimethylamino-Substituted Arylboronic Acids in Suzuki-Miyaura Coupling

The presence of the para-dimethylamino group on the aryl ring is known to enhance the reactivity of the boronic acid in palladium-catalyzed transformations relative to unsubstituted phenylboronic acid . While direct kinetic data for this specific compound is unavailable, a study on analogous 1,2-bis-boronic esters found that the electron-donating dimethylamino group provides a more electron-rich arylboronate complex, facilitating transmetalation [1].

Suzuki-Miyaura Coupling Catalysis Arylboronic Acids

Steric and Electronic Tuning from the ortho-Methyl Group in (4-(Dimethylamino)-3-methylphenyl)boronic acid

The meta-methyl group (ortho to the boronic acid) provides steric stabilization and electronic tuning . Analogs like 5-(Dimethylamino)-2-methylphenylboronic acid are described as having a structure where the methyl substituent contributes to steric stabilization, enhancing reactivity and selectivity in forming carbon-carbon bonds . In contrast, unsubstituted (4-(dimethylamino)phenyl)boronic acid lacks this steric influence, potentially leading to a different reactivity profile and product distribution .

Cross-Coupling Steric Effects Boronic Acid Stability

Categorized as an OLED/PLED Material Based on Vendor Specifications

This compound is specifically categorized and marketed as a material for Organic Light-Emitting Diodes (OLED) and Polymer Light-Emitting Diodes (PLED) by major vendors, with a minimum purity of 96% [1]. This contrasts with generic boronic acids, which are not classified for this specific, demanding application. The designation suggests the compound has been found to possess properties suitable for electronic material research.

OLED PLED Materials Science

Participation in Suzuki, Heck, and Imidation Reactions

The compound is reported to be capable of participating in Suzuki coupling, Heck, and imidation reactions . This broad reaction scope is typical for arylboronic acids but confirms its utility as a standard coupling partner. No comparative data was found for this specific compound against other arylboronic acids in these reactions.

Suzuki Coupling Heck Reaction Imidation Reaction

Optimal Application Scenarios for (4-(Dimethylamino)-3-methylphenyl)boronic acid


Synthesis of Complex Biaryl Structures via Suzuki-Miyaura Coupling

This compound is ideally suited as an electron-rich arylboronic acid partner in Suzuki-Miyaura cross-coupling reactions. Its enhanced reactivity, inferred from the dimethylamino group , is advantageous when coupling with less reactive or deactivated aryl halides. This makes it a strategic choice for constructing complex biaryl scaffolds in medicinal chemistry or natural product synthesis .

Development of Hole-Transporting or Emissive Materials for OLEDs

Given its specific classification as an OLED/PLED material [1], this boronic acid is a primary candidate for synthesizing novel hole-transporting or emissive layers in organic electronics. Its electron-rich aromatic system can be incorporated into larger conjugated molecules, potentially tuning their electronic properties for improved device performance [2].

Reactions Requiring Sterically Controlled Coupling Partners

The meta-methyl group in this compound provides a degree of steric hindrance that can be exploited to control regioselectivity or prevent unwanted homocoupling in palladium-catalyzed transformations . This makes it a more selective reagent than unsubstituted (4-(dimethylamino)phenyl)boronic acid for the synthesis of sterically demanding biaryls .

Building Block for Advanced Organocatalysts or Ligands

The combination of the boronic acid group and the basic dimethylamino moiety suggests potential for developing novel catalysts or ligands. For instance, related compounds have been explored as amide formation catalysts [3]. This compound could serve as a starting point for designing new organocatalysts that leverage the Lewis acidity of boron and the basicity of the amine [4].

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